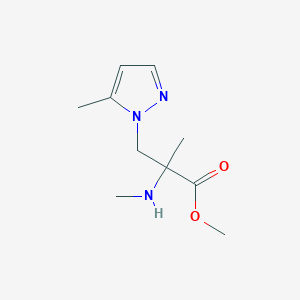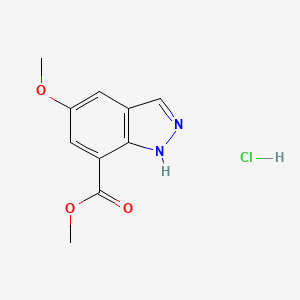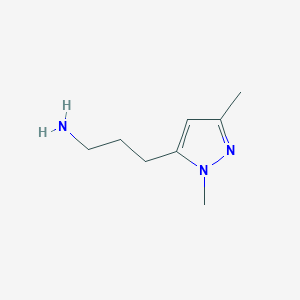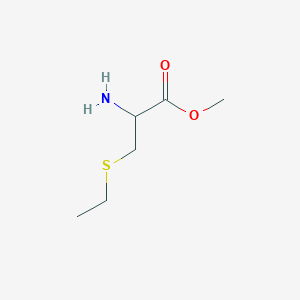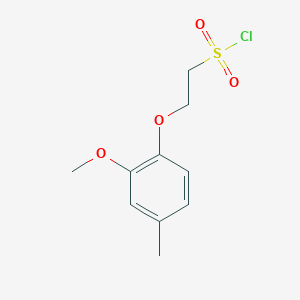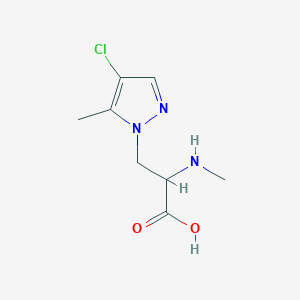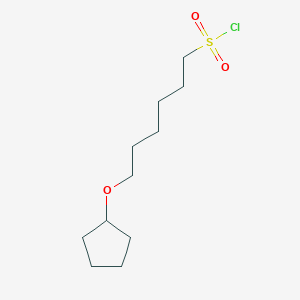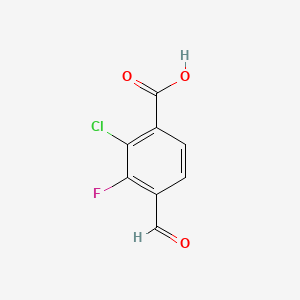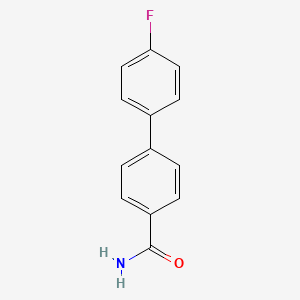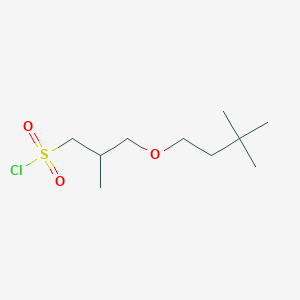
3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylbutanol with 2-methylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinyl and Thiol Derivatives: Formed by reduction.
科学的研究の応用
3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
- 3-(3,3-Dimethylbutoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- 4-(3,3-Dimethylbutoxy)-P-Terphenyl
Uniqueness
3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its specific branched alkyl chain and sulfonyl chloride functional group. This combination imparts distinct reactivity and properties compared to other similar compounds. The presence of the 3,3-dimethylbutoxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
特性
分子式 |
C10H21ClO3S |
|---|---|
分子量 |
256.79 g/mol |
IUPAC名 |
3-(3,3-dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-9(8-15(11,12)13)7-14-6-5-10(2,3)4/h9H,5-8H2,1-4H3 |
InChIキー |
SWJBULHBEQWXII-UHFFFAOYSA-N |
正規SMILES |
CC(COCCC(C)(C)C)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


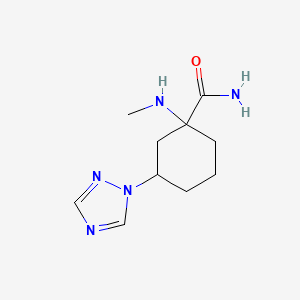
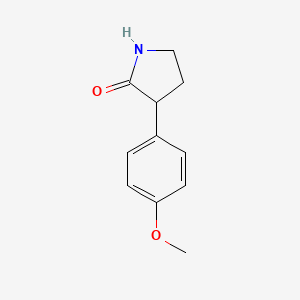
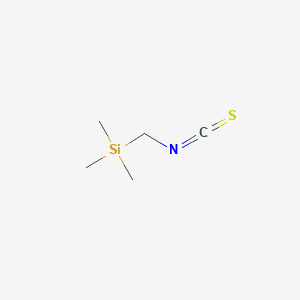
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
